molecular formula C13H15NO HCl B195582 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride CAS No. 139525-77-2

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

Cat. No. B195582
M. Wt: 237.72 g/mol
InChI Key: HPYGZUDDGWEYDQ-UHFFFAOYSA-N
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Patent
US05420158

Procedure details

13.8 g (5.81×10-2 mol) of 2-(7-methoxy-1-naphthyl)ethylamine hydrochloride and 46 cm3 of 47% hydrobromic acid solution are introduced into a 250-cm3 round- bottom flask with a ground neck. The mixture is brought to reflux for 6.5 hours. After cooling, the reaction medium is filtered. The precipitate is washed with water and then with hexane. Recrystallization of the crude product is carried out in an ethyl acetate/hexane mixture to obtain 2-(7-hydroxy-1-naphthyl)ethylamine hydrobromide (yield 80%; melting point: 174°-175° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH2:16])=[CH:6][CH:5]=1.[BrH:17]>>[BrH:17].[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH2:16])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
Cl.COC1=CC=C2C=CC=C(C2=C1)CCN
Name
Quantity
46 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
WASH
Type
WASH
Details
The precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=CC=C2C=CC=C(C2=C1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.